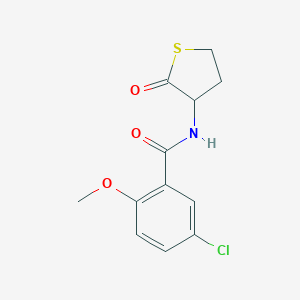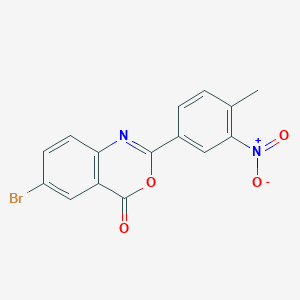
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is an organic compound that has garnered attention in various fields of scientific research. It is characterized by its unique chemical structure, which includes a benzamide core substituted with a chloro and methoxy group, and a thiolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-oxothiolan-3-amine.
Activation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated acid is then reacted with 2-oxothiolan-3-amine to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiolane ring can be reduced to form alcohol derivatives.
Substitution: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound can modulate pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-oxopyrrolidin-1-yl)benzamide
- 5-chloro-2-methoxy-N-(2-oxopiperidin-1-yl)benzamide
Uniqueness
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is unique due to its thiolane ring, which imparts distinct chemical and biological properties compared to other similar compounds with different ring structures.
Properties
CAS No. |
6615-20-9 |
|---|---|
Molecular Formula |
C12H12ClNO3S |
Molecular Weight |
285.75g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C12H12ClNO3S/c1-17-10-3-2-7(13)6-8(10)11(15)14-9-4-5-18-12(9)16/h2-3,6,9H,4-5H2,1H3,(H,14,15) |
InChI Key |
APBKNBWKEVKFSM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCSC2=O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCSC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(dimethylamino)quinolin-4-yl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B506186.png)

![ethyl {(5E)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B506190.png)
![N-(tert-butyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B506192.png)


![1-{4-nitrobenzyl}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B506200.png)


![17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-triene-6,9-dione](/img/structure/B506203.png)

